molecular formula C19H25NO3 B5816308 ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B5816308
M. Wt: 315.4 g/mol
InChI Key: NCJBMHIZTOTMOH-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are significant in both natural products and synthetic pharmaceuticals due to their diverse biological activities and structural versatility . This compound, characterized by its unique cyclohexyl and methoxy substituents, is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the cyclohexyl and methoxy groups. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, influencing biological pathways. The cyclohexyl and methoxy groups may enhance its binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives. Its structural features make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-23-19(21)18-13(2)20(14-8-6-5-7-9-14)17-11-10-15(22-3)12-16(17)18/h10-12,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJBMHIZTOTMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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